2-Methoxyethanol-13C3

Description

Evolution of Research on 2-Methoxyethanol (B45455) and the Strategic Imperative for -13C3 Isotopic Labeling

2-Methoxyethanol (also known as methyl cellosolve) has been widely used as a solvent in various industrial applications, including in the manufacturing of paints, varnishes, and semiconductors. who.intnih.gov However, a growing body of research has highlighted its significant toxicity, particularly its adverse effects on the reproductive and developmental systems. uzh.chresearchgate.net Studies in laboratory animals have demonstrated that exposure to 2-methoxyethanol can lead to testicular atrophy, reduced fertility, and developmental malformations. nih.govwho.int

Early research identified that the toxicity of 2-methoxyethanol is not caused by the compound itself but rather by its metabolites. nih.gov The primary metabolic pathway involves the oxidation of 2-methoxyethanol by alcohol dehydrogenase to 2-methoxyacetaldehyde, which is then further oxidized to 2-methoxyacetic acid (2-MAA). nih.govwho.int 2-MAA is considered the principal toxic metabolite responsible for the observed adverse effects. nih.govnih.gov

This understanding created a strategic imperative to delve deeper into the metabolic fate of 2-methoxyethanol. It became crucial to identify all the downstream metabolites of 2-MAA to fully comprehend the mechanism of toxicity. Traditional toxicological studies could identify the major metabolites, but a comprehensive picture of the complete metabolic network remained elusive. The use of radiolabeled compounds, such as those containing carbon-14 (B1195169), provided some insights but came with the inherent challenges and safety concerns associated with radioactivity. nih.govnih.gov

The advent of stable isotope labeling, specifically with ¹³C, offered a safer and more powerful alternative. By using 2-Methoxyethanol-13C3, researchers could administer the labeled compound and then use sensitive analytical techniques like NMR spectroscopy to identify and structurally characterize all the ¹³C-containing metabolites in biological fluids like urine. nih.gov This approach allows for the unambiguous identification of metabolites derived from the parent compound, providing a detailed roadmap of its biotransformation and helping to pinpoint the molecular pathways involved in its toxicity. nih.gov

Current Research Paradigms and the Significance of this compound as a Mechanistic Probe

The use of this compound has become a cornerstone in the mechanistic investigation of 2-methoxyethanol toxicity. A seminal study in this area involved the administration of [1,2,methoxy-¹³C]-2-methoxyethanol to pregnant mice, followed by the analysis of their urine using ¹³C NMR spectroscopy. nih.gov This research provided a detailed characterization of the urinary metabolites, confirming the known pathways and uncovering new ones.

The study unequivocally identified a range of metabolites, showcasing the diverse metabolic fate of 2-methoxyethanol. The application of two-dimensional NMR methods was crucial in correlating the signals from the labeled carbons in each metabolite and determining their chemical structures. nih.gov

The major identified metabolic pathways included:

Oxidation: The primary and well-established pathway leading to the formation of the toxic metabolite, 2-methoxyacetic acid (2-MAA). nih.gov

Conjugation: The formation of conjugates with glucuronide and sulfate (B86663), representing detoxification pathways. nih.gov

Further Metabolism of 2-MAA: The study revealed that 2-MAA is not the end product of metabolism but is further converted into other compounds, including a glycine (B1666218) conjugate (N-methoxyacetylglycine) and a glucuronide conjugate. nih.govnih.gov

Incorporation into Intermediary Metabolism: Significantly, the research demonstrated that derivatives of 2-methoxyacetyl CoA can enter into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov

The elucidation of these further metabolic steps for 2-MAA is critical for understanding the full scope of 2-methoxyethanol's effects. The ability of its metabolites to enter fundamental cellular processes highlights the complexity of its toxic action and underscores the power of using this compound as a mechanistic probe.

The detailed findings from such studies are instrumental in building accurate physiologically based pharmacokinetic (PBPK) models. europa.eu These models can then be used to better predict the toxicokinetics of 2-methoxyethanol in humans and to establish safer exposure limits in occupational and environmental settings.

Below are interactive data tables summarizing the key metabolites of 2-methoxyethanol identified through the use of ¹³C-labeled tracers.

Table 1: Major Urinary Metabolites of 2-Methoxyethanol Identified Using ¹³C Labeling

| Metabolite | Metabolic Pathway | Detection Method |

| 2-Methoxyacetic acid (2-MAA) | Oxidation | ¹³C NMR, HPLC |

| N-Methoxyacetylglycine | Conjugation of 2-MAA with glycine | ¹³C NMR, HPLC |

| 2-Methoxyethanol glucuronide | Glucuronidation | ¹³C NMR |

| 2-Methoxyacetic acid glucuronide | Glucuronidation of 2-MAA | ¹³C NMR |

| Ethylene (B1197577) glycol | Demethylation | ¹³C NMR |

| Carbon dioxide (from ¹⁴C studies) | Further oxidation | Radiodetector |

Table 2: Metabolic Fate of 2-Methoxyethanol in Animal Models

| Species | Labeled Compound Used | Key Findings | Reference |

| Pregnant CD-1 Mice | [1,2,methoxy-¹³C]-2-methoxyethanol | Identification of multiple urinary metabolites including glycine and glucuronide conjugates of 2-MAA. | nih.gov |

| Sprague-Dawley Rats | [¹⁴C]2-Methoxyethanol | Demonstrated that metabolic activation to 2-MAA is required for testicular toxicity. | nih.gov |

| Pregnant CD-1 Mice | [¹⁴C]2-Methoxyethanol (various labeled positions) | Showed that 2-methoxyacetyl CoA can enter the TCA cycle. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(113C)methoxy(1,2-13C2)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1+1,2+1,3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWFRZJHXBZDAG-VMIGTVKRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

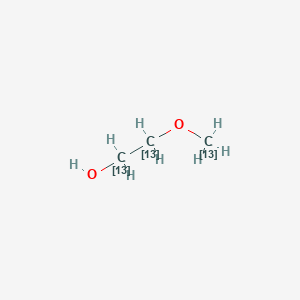

[13CH3]O[13CH2][13CH2]O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583910 | |

| Record name | 2-[(~13~C)Methyloxy](~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.073 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286425-36-3 | |

| Record name | 2-[(~13~C)Methyloxy](~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286425-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Isotopic Characterization of 2 Methoxyethanol 13c3

Methodological Approaches for Position-Specific Carbon-13 Labeling in 2-Methoxyethanol (B45455)

The introduction of ¹³C atoms at specific positions within a molecule is a cornerstone of modern tracer studies. For 2-Methoxyethanol-13C3, the objective is to replace all three natural abundance carbon atoms with their ¹³C counterparts, necessitating a synthetic strategy that utilizes fully labeled precursors.

The synthesis of this compound is strategically designed around the acid-catalyzed ring-opening of an epoxide. The common industrial production method involves the reaction of methanol (B129727) with ethylene (B1197577) oxide. To achieve the desired triply-labeled product, both starting materials must be enriched with carbon-13 at the appropriate positions.

The selected precursors are:

[¹³C]Methanol : This provides the labeled methoxy (B1213986) group (-O¹³CH₃).

[1,2-¹³C₂]Ethylene oxide : This provides the labeled two-carbon ethanol (B145695) backbone (-¹³CH₂-¹³CH₂-OH).

The use of these specific precursors ensures that the resulting 2-methoxyethanol molecule incorporates the ¹³C isotope at all three carbon positions. The high cost and specialized nature of these labeled materials demand synthetic routes that are highly efficient and minimize waste. nih.govacs.org

| Precursor Name | Chemical Formula | Role in Synthesis |

| [¹³C]Methanol | ¹³CH₃OH | Source of the ¹³C-labeled methoxy carbon atom |

| [1,2-¹³C₂]Ethylene oxide | (¹³CH₂)₂O | Source of the ¹³C-labeled two-carbon ethanol backbone |

The core synthetic strategy for producing this compound is the nucleophilic reaction between the labeled precursors under controlled conditions. The process can be summarized as follows:

Protonation of the Epoxide : The reaction is typically initiated in the presence of an acid catalyst. The oxygen atom of [1,2-¹³C₂]ethylene oxide is protonated, which activates the epoxide ring and makes it more susceptible to nucleophilic attack.

Nucleophilic Attack : The oxygen atom of [¹³C]methanol acts as a nucleophile, attacking one of the electrophilic carbon atoms of the protonated epoxide ring. This attack leads to the opening of the three-membered ring.

Proton Transfer : A final proton transfer step results in the formation of the neutral this compound molecule and regeneration of the acid catalyst.

Careful control of reaction conditions, such as temperature, pressure, and stoichiometry, is crucial to maximize the yield of the desired product and to ensure high isotopic incorporation.

| Step | Description | Reactants | Product |

| 1. Activation | Protonation of the epoxide ring by an acid catalyst (H⁺). | [1,2-¹³C₂]Ethylene oxide | Protonated [1,2-¹³C₂]ethylene oxide |

| 2. Nucleophilic Attack | [¹³C]Methanol attacks the activated epoxide, opening the ring. | Protonated [1,2-¹³C₂]ethylene oxide, [¹³C]Methanol | Protonated this compound intermediate |

| 3. Deprotonation | A final proton transfer yields the stable final product. | Protonated this compound intermediate | This compound |

While this compound is a stable isotope-labeled compound, the principles guiding its synthesis share conceptual similarities with the radiosynthesis of tracers labeled with isotopes like carbon-14 (B1195169) (¹⁴C). In both fields, the primary goals are to achieve high chemical and isotopic purity and to maximize yield, especially given the high cost of the labeled starting materials. nih.govnih.gov Synthetic strategies are often designed to introduce the expensive isotope as late as possible in the reaction sequence. This approach, common in producing ¹⁴C-labeled compounds to maximize specific activity, is equally relevant for ¹³C-labeling to ensure efficient use of the enriched precursors. nih.gov The purification methods must also be highly efficient to separate the desired labeled product from any unlabeled or partially labeled byproducts.

Advanced Analytical Techniques for Isotopic Purity and Structural Integrity Assessment of this compound

Following synthesis, rigorous analytical testing is required to confirm the structural identity of the compound, verify the correct positioning of the ¹³C labels, and determine the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of isotopically labeled compounds. nih.gov

¹³C NMR : In a ¹³C NMR spectrum of this compound, the signals corresponding to all three carbon atoms will be exceptionally intense compared to a spectrum of unlabeled 2-methoxyethanol, where signals rely on the low natural abundance (approx. 1.1%) of ¹³C. The chemical shifts will be nearly identical to the unlabeled compound, confirming the carbon skeleton's integrity. chemicalbook.com The presence of three distinct, highly enhanced peaks validates the successful incorporation of ¹³C at each carbon position.

¹H NMR : The ¹H NMR spectrum provides complementary information. The protons attached to the ¹³C-labeled carbon atoms will exhibit splitting patterns due to one-bond and two-bond ¹H-¹³C coupling. These complex couplings would be absent in the spectrum of the unlabeled analogue and serve as definitive proof of labeling.

| Carbon Atom | Typical ¹³C Chemical Shift (δ) in Unlabeled 2-Methoxyethanol (ppm) | Expected Observation for this compound |

| -OC H₃ | ~59 ppm | A highly intense signal around 59 ppm. |

| -OC H₂CH₂OH | ~71 ppm | A highly intense signal around 71 ppm. |

| -OCH₂C H₂OH | ~61 ppm | A highly intense signal around 61 ppm. |

Mass spectrometry (MS) is essential for confirming the molecular weight of the labeled compound and quantifying its isotopic purity. High-resolution mass spectrometry can distinguish between the isotopologue and any potential isobaric interferences.

The molecular weight of this compound is approximately 79.07 g/mol , which is three mass units higher than its unlabeled counterpart (approx. 76.05 g/mol ). nih.govsigmaaldrich.com This mass shift is readily detected by MS. sigmaaldrich.com Furthermore, MS analysis can determine the isotopic enrichment, which is typically expected to be 99 atom % ¹³C or higher for high-quality standards. sigmaaldrich.com When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful method for identifying and quantifying any chemical impurities or isotopologues with incomplete labeling (e.g., -¹³C₂ or -¹³C₁ species).

| Property | 2-Methoxyethanol (Unlabeled) | This compound |

| Molecular Formula | C₃H₈O₂ | [¹³C]₃H₈O₂ |

| Average Molecular Weight | ~76.09 g/mol nih.gov | ~79.07 g/mol sigmaaldrich.com |

| Monoisotopic Mass | ~76.0524 Da nih.gov | ~79.0625 Da nih.gov |

Sophisticated Analytical Methodologies for the Quantification and Tracing of 2 Methoxyethanol 13c3 and Its Metabolites

Chromatography-Coupled Isotope Ratio Mass Spectrometry (IRMS) for 2-Methoxyethanol-13C3 Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes in a given sample with extremely high precision. caltech.educaltech.edu When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), it enables compound-specific isotope analysis (CSIA), which is invaluable for tracing the metabolic fate of isotopically labeled compounds such as this compound. nih.govnih.gov

Development and Validation of Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Protocols

GC-IRMS is a robust analytical tool for determining the carbon isotope ratios of volatile and semi-volatile organic compounds. caltech.edu The system combines the separation power of a gas chromatograph with an online interface that quantitatively converts the eluted compounds into simple gases (e.g., CO2) before they enter the isotope ratio mass spectrometer. caltech.eduthermofisher.com For the analysis of 13C-labeled compounds, this conversion is typically achieved through high-temperature combustion in a reactor containing an oxidant, such as copper oxide, at temperatures around 1000 °C. nih.govucdavis.edu

The development of a GC-IRMS protocol for this compound involves several critical steps:

Optimization of Chromatographic Separation: A GC method must be developed to achieve baseline separation of this compound and its potential metabolites from any matrix interferences. This involves selecting the appropriate column, temperature program, and carrier gas flow rate to ensure sharp, symmetrical peaks, which are essential for precise isotope ratio measurements. nih.gov

Ensuring Quantitative Conversion: The combustion interface must guarantee the complete and instantaneous conversion of the analyte into CO2 without isotopic fractionation. The performance of the combustion reactor is regularly checked to ensure its oxidative capacity is maintained. nih.gov

Calibration and Standardization: The instrument is calibrated using certified reference materials with known isotopic compositions. The 13C/12C ratios are expressed in the delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (V-PDB) international standard. nih.gov

Validation of the developed method is crucial to ensure the reliability of the data. Key validation parameters include precision, accuracy, linearity, and limits of detection and quantification. Precision is typically assessed by replicate analyses of a quality control sample, with a standard deviation of <0.5‰ being a common target for δ13C measurements. scripps.edu Accuracy is verified by comparing the measured isotope ratios of a known standard against its certified value. nih.govresearchgate.net

Table 1: Hypothetical GC-IRMS Method Validation Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Acceptance Criteria | Hypothetical Result | Status |

|---|---|---|---|

| Precision (Repeatability) | RSD ≤ 0.5‰ | 0.3‰ | Pass |

| Precision (Intermediate) | RSD ≤ 0.8‰ | 0.6‰ | Pass |

| Accuracy (Bias) | ≤ 0.5‰ from certified value | 0.2‰ | Pass |

| Linearity (R²) | ≥ 0.99 | 0.998 | Pass |

| Limit of Detection (LOD) | S/N ≥ 3 | 5 ng on-column | Pass |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 15 ng on-column | Pass |

Applications of Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) in Tracing Studies

For non-volatile or thermally labile metabolites of this compound, Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) is the preferred analytical technique. forensic-isotopes.org In LC-IRMS, the effluent from the LC column is directed to an interface where the separated compounds are quantitatively oxidized to CO2. nih.gov A common method for this conversion is wet chemical oxidation using a reagent like ammonium (B1175870) persulfate. The resulting CO2 is then purified, dried, and transferred to the IRMS for isotopic analysis. forensic-isotopes.org

LC-IRMS is particularly powerful for metabolic tracing studies. By administering this compound to a biological system, researchers can use LC-IRMS to track the incorporation of the 13C label into various downstream metabolites. This provides direct insight into metabolic pathways and fluxes. nih.gov The high enrichment of 13C in the labeled precursor and its metabolites results in distinct isotopic signatures that are easily differentiated from the natural abundance background.

A key challenge in LC-IRMS has been the incompatibility with organic solvents commonly used in reversed-phase LC. However, recent developments, such as two-dimensional LC-IRMS (2D-LC-IRMS), have enabled the use of organic-containing mobile phases, significantly expanding the range of applicable separation methods and analytes. nih.gov

Table 2: Illustrative Results from a Hypothetical LC-IRMS Tracing Study of this compound Metabolism This table is interactive. You can sort and filter the data.

| Compound Analyzed | Retention Time (min) | δ¹³C (‰ vs V-PDB) | Interpretation |

|---|---|---|---|

| This compound (Parent) | 5.2 | +500,000 | Highly enriched precursor |

| Methoxyacetic acid-13C2 (Metabolite A) | 3.8 | +450,000 | Direct oxidation product |

| Glycine (B1666218) (Metabolite B) | 2.1 | +5,000 | 13C incorporated via central carbon metabolism |

| Serine (Metabolite C) | 2.5 | +4,800 | 13C incorporated via one-carbon metabolism |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Quantification of this compound Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics, offering high mass accuracy and resolving power. This allows for the determination of the elemental composition of ions and the differentiation of molecules with very similar nominal masses. For studies involving this compound, HRMS is critical for identifying and quantifying its labeled metabolites.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry in Elucidating -13C3 Metabolome

Quadrupole Time-of-Flight (Q-TOF) mass spectrometers combine a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid configuration provides high sensitivity, a wide dynamic range, and high mass accuracy (typically <5 ppm), making it well-suited for identifying unknown metabolites in complex biological matrices.

In the context of this compound, Q-TOF MS can be used to screen for potential metabolites. The presence of the three 13C atoms in the parent compound creates a unique isotopic pattern and a specific mass shift compared to its unlabeled counterpart. By searching for this signature mass shift in the acquired data, researchers can selectively identify molecules derived from the administered tracer. The high mass accuracy of the Q-TOF allows for the confident assignment of elemental formulas to these potential metabolites, providing the first step in their structural elucidation. Tandem mass spectrometry (MS/MS) experiments can then be performed to obtain structural information by fragmenting the metabolite ions.

Table 3: Hypothetical High-Resolution Mass Data for this compound and Potential Metabolites via Q-TOF MS This table is interactive. You can sort and filter the data.

| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | ¹³C₃C₁H₁₀O₂ | 80.0853 | 80.0851 | -2.5 |

| Methoxyacetic acid-13C2 | ¹³C₂C₁H₆O₃ | 93.0421 | 93.0424 | +3.2 |

Orbitrap Mass Spectrometry for Stable Isotope-Resolved Metabolomics with this compound

Orbitrap mass spectrometers are renowned for their exceptionally high resolving power (often >100,000) and sub-ppm mass accuracy. nih.govprinceton.edu This makes them ideal for stable isotope-resolved metabolomics (SIRM), where the goal is to precisely measure the distribution of isotopic labels within a metabolite population (i.e., the carbon isotopologue distribution, or CID). nih.govnih.gov

When this compound is metabolized, the 13C atoms are incorporated into various downstream products. An Orbitrap analyzer can resolve the different isotopologues of a metabolite—for example, a molecule containing zero, one, two, or three 13C atoms—as distinct peaks. lcms.cz The relative intensities of these peaks provide a quantitative measure of label incorporation, which is fundamental to metabolic flux analysis. nih.gov

The high spectral accuracy of Orbitrap instruments is crucial for correcting for the natural abundance of 13C and other isotopes, ensuring that the measured label enrichment is accurate. princeton.edu This capability allows researchers to trace the flow of carbon atoms from this compound through intricate metabolic networks with high confidence. escholarship.org

Table 4: Comparison of Theoretical vs. Hypothetical Measured Isotopologue Distribution for a Metabolite Using Orbitrap MS This table is interactive. You can sort and filter the data.

| Isotopologue (M+) | Theoretical Abundance (%) | Measured Abundance (%) | Difference (%) |

|---|---|---|---|

| M+0 (Unlabeled) | 45.00 | 45.15 | +0.15 |

| M+1 | 35.00 | 34.80 | -0.20 |

| M+2 | 15.00 | 15.10 | +0.10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Carbon-13 Tracing in Research Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed structural information about molecules. springernature.com Unlike mass spectrometry, which detects the mass-to-charge ratio of ions, NMR directly observes the magnetic properties of atomic nuclei, such as carbon-13 (13C). chemguide.co.uktaylorandfrancis.com

For studies with this compound, 13C NMR spectroscopy offers a unique advantage: the ability to determine the exact position of the isotopic labels within the metabolite molecules in situ. While the natural abundance of 13C is only about 1.1%, the high enrichment from the labeled precursor generates strong signals that are easily detected. chemguide.co.uk

By analyzing the 13C NMR spectrum of a biological sample after administration of this compound, researchers can directly observe the appearance of new signals corresponding to the 13C-enriched carbons in the metabolites. The chemical shift of each signal provides information about the chemical environment of the carbon atom, allowing for the unambiguous identification of the labeled positions. This positional information is highly complementary to the data obtained from mass spectrometry and is invaluable for elucidating complex metabolic transformations. While NMR is generally less sensitive than MS, its ability to provide precise structural and positional data without sample destruction makes it a critical tool for in situ carbon-13 tracing. nih.govmpg.de

Table 5: Hypothetical ¹³C NMR Chemical Shifts for this compound and a Key Metabolite This table is interactive. You can sort and filter the data.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | ¹³CH₃-O | 59.0 |

| O-¹³CH₂ | 71.5 | |

| HO-¹³CH₂ | 61.7 | |

| Methoxyacetic acid-13C2 | ¹³CH₃-O | 59.5 |

| O-¹³CH₂ | 68.0 |

Advanced 1H-13C HSQC and HMBC NMR for Mapping Carbon Flux from this compound

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful two-dimensional NMR experiments that provide detailed insights into the connectivity of atoms within a molecule. columbia.edu When applied to metabolites derived from this compound, these techniques can be used to map the flow of the ¹³C labels through metabolic pathways.

The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C atoms, providing a "fingerprint" of the carbon-proton bonds within a molecule. nih.govmdpi.comnih.gov In the context of this compound metabolism, this technique is instrumental in identifying metabolites that have incorporated the ¹³C label. For instance, the primary metabolite of 2-Methoxyethanol (B45455) is 2-methoxyacetic acid. The HSQC spectrum would show distinct cross-peaks corresponding to the ¹H and ¹³C signals of the methoxy (B1213986) and methylene (B1212753) groups, confirming the presence of the labeled carbon backbone in the metabolite.

The ¹H-¹³C HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for establishing the connectivity between different functional groups within a metabolite and for confirming the position of the ¹³C labels. For example, in a downstream metabolite, HMBC can be used to trace the connectivity from a proton on one part of the molecule to a labeled carbon that originated from this compound, thereby elucidating the metabolic transformation steps.

Research Findings:

In a hypothetical study tracing the metabolism of this compound in a liver cell culture, ¹H-¹³C HSQC and HMBC spectra of cell extracts were acquired. The HSQC data confirmed the presence of ¹³C-labeled 2-methoxyacetic acid and methoxyacetyl-CoA. The HMBC data provided crucial long-range correlations that helped to piece together the metabolic fate of the carbon atoms from the parent compound.

| Metabolite | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 2-Methoxyacetic acid-¹³C3 | -O¹³CH₃ | 3.45 | 59.2 | 3.45 → 71.5 |

| -¹³CH₂- | 4.10 | 71.5 | 4.10 → 175.8; 4.10 → 59.2 | |

| Methoxyacetyl-CoA-¹³C2 | -O¹³CH₃ | 3.48 | 59.5 | 3.48 → 72.1 |

| -¹³CH₂- | 4.25 | 72.1 | 4.25 → 201.3; 4.25 → 59.5 |

Quantitative ¹³C NMR for Assessing Isotopic Enrichment in Biological Samples

While 2D NMR techniques are excellent for structural elucidation, quantitative ¹³C NMR (q¹³C NMR) is a robust method for determining the level of isotopic enrichment in specific carbon positions within a molecule. nih.gov This technique is crucial for understanding the kinetics of metabolic processes and for quantifying the contribution of a labeled precursor to the formation of various metabolites.

To achieve accurate quantification, q¹³C NMR experiments are performed under specific conditions that ensure the signal intensity is directly proportional to the number of ¹³C nuclei. This typically involves using a long relaxation delay between pulses and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

Research Findings:

In a study investigating the incorporation of carbon from this compound into cellular metabolites, q¹³C NMR was used to determine the isotopic enrichment in key metabolic intermediates. Biological samples were extracted at various time points after administration of the labeled compound. The resulting spectra allowed for the precise measurement of ¹³C enrichment at specific carbon positions.

| Metabolite | Carbon Position | ¹³C Chemical Shift (ppm) | Isotopic Enrichment (%) after 24h |

|---|---|---|---|

| 2-Methoxyethanol-¹³C3 (unmetabolized) | -¹³CH₂OH | 61.5 | 98.5 |

| -O¹³CH₂- | 72.0 | 98.7 | |

| -¹³CH₃ | 59.0 | 99.1 | |

| 2-Methoxyacetic acid-¹³C3 | -¹³COOH | 175.8 | 45.2 |

| -¹³CH₂- | 71.5 | 46.1 | |

| -¹³CH₃ | 59.2 | 46.5 |

The data from q¹³C NMR provides a direct measure of the extent to which this compound has been converted to its metabolites and can be used to model the flux through different metabolic pathways.

Pharmacokinetic and Toxicokinetic Research Methodologies Utilizing 2 Methoxyethanol 13c3 As a Mechanistic Tracer

Investigation of Dispositional Kinetics of 2-Methoxyethanol-13C3 in Preclinical Models

The use of preclinical models is essential for characterizing the disposition of this compound. These studies provide foundational data on how the compound and its metabolites move through and are eliminated from biological systems.

Absorption and Distribution Studies of this compound in In Vitro and Ex Vivo Systems

Ex vivo tissue slice methods are also valuable for studying the distribution and metabolism of compounds in a more complex biological environment than cell cultures. nih.gov These techniques could be employed with this compound to investigate its uptake and metabolic fate in specific target organs, such as the liver or testes, providing insights into tissue-specific kinetics without the complexities of a full in vivo system.

Characterization of Elimination and Excretion Kinetics of this compound and its Labeled Metabolites

Studies utilizing 2-[1,2,methoxy-13C]methoxyethanol have been instrumental in characterizing the urinary metabolites of 2-ME in preclinical models. In a study with pregnant CD-1 mice administered 250 mg/kg of [1,2,methoxy-13C]-2-ME, 13C Nuclear Magnetic Resonance (NMR) spectroscopy was used to identify a range of metabolites in the urine. nih.gov The metabolic pathways identified included the oxidation of 2-ME to its primary toxic metabolite, 2-methoxyacetic acid (2-MAA), as well as further metabolism via ethylene (B1197577) glycol, conjugation with glucuronide or sulfate (B86663), and the formation of glycine (B1666218) conjugates. nih.gov

Another study compared the urinary metabolite profiles in pregnant CD-1 mice and male Fischer 344 rats after administration of high (250 mg/kg) and low (25 mg/kg) doses of 2-[1,2,methoxy-13C]ME. nih.gov This research identified seven novel metabolites in rat urine that were consistent with those found in mice. nih.gov The study also investigated how co-administration of known attenuators of 2-ME toxicity, such as acetate (B1210297) and serine, altered the metabolite profile. It was observed that these attenuators led to a lower percentage of metabolites derived from the conversion of 2-ME to 2-MAA, with a corresponding increase in metabolites from the ethylene glycol pathway. nih.gov

The following table summarizes the urinary metabolites of 2-methoxyethanol (B45455) identified in mice using 13C-NMR after administration of 2-[1,2,methoxy-13C]-2-ME.

| Metabolite | Chemical Shift (ppm) |

| 2-Methoxyethanol | 71.5, 58.9 |

| 2-Methoxyacetic acid | 175.5, 71.2, 59.1 |

| Methoxyacetylglycine | 172.9, 172.0, 71.3, 59.1, 41.6 |

| Ethylene glycol | 63.2 |

| Glycolic acid | 178.5, 61.1 |

| 2-ME-glucuronide | 100.2, 76.5, 75.0, 73.8, 72.5, 69.8, 58.9 |

| 2-ME-sulfate | 71.0, 68.9, 58.9 |

| 2-MAA-glucuronide | 170.5, 95.5, 76.5, 75.0, 73.8, 72.5, 71.2, 59.1 |

Data sourced from Sumida et al., 1993.

Computational Pharmacokinetic Modeling Incorporating this compound Data

Computational modeling is a critical tool for integrating pharmacokinetic data and predicting the behavior of a compound under various exposure scenarios.

Development and Refinement of Physiologically Based Pharmacokinetic (PBPK) Models for this compound Tracing

Physiologically based pharmacokinetic (PBPK) models are mathematical representations of the body that simulate the ADME of a chemical. mdpi.com These models have been developed for unlabeled 2-methoxyethanol and its metabolite 2-MAA in pregnant mice and rats. nih.govresearchgate.net These models typically include compartments for key organs and tissues, with blood flow and partition coefficients governing the distribution of the compound. nih.gov The metabolism of 2-ME to 2-MAA is a key component of these models and is often described using Michaelis-Menten kinetics. nih.gov

While no PBPK models have been published that specifically incorporate data from this compound tracing studies, the data from such studies would be invaluable for refining these models. The use of stable isotope-labeled tracers can provide more precise information on metabolic pathways and fluxes, which can be used to better parameterize and validate the PBPK models. nih.gov For example, the relative abundance of different 13C-labeled metabolites in urine could be used to more accurately define the rates of competing metabolic pathways in the model.

Application of Population Pharmacokinetic Approaches in this compound Research

Population pharmacokinetic (PopPK) modeling is a statistical approach used to quantify the variability in drug concentrations among individuals in a population and to identify the factors that influence this variability. core.ac.uk This methodology is particularly useful in toxicology for understanding the range of responses to a chemical within a population. nih.gov

There are no published studies that have applied PopPK approaches to this compound research. However, this methodology could be a powerful tool for analyzing data from preclinical studies. By applying a PopPK model to pharmacokinetic data from a group of animals dosed with this compound, it would be possible to estimate the average pharmacokinetic parameters and the inter-individual variability. This would allow for a more robust understanding of the factors that may influence the disposition of 2-ME, such as genetic differences in metabolic enzyme activity.

Influence of Isotopic Labeling on Pharmacokinetic Parameters of this compound

A key consideration when using isotopically labeled compounds in pharmacokinetic studies is the potential for the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov For this compound, the replacement of 12C with 13C can potentially alter the rate of its metabolism.

The C-H bond is stronger than the C-D bond, and similarly, the 12C-H bond is slightly weaker than the 13C-H bond. Therefore, reactions that involve the breaking of a carbon-hydrogen bond, such as the initial oxidation of 2-methoxyethanol by alcohol dehydrogenase, may be slower for the 13C-labeled compound. This could lead to a decrease in the rate of formation of the metabolite 2-methoxyacetic acid and a potential increase in the half-life of the parent compound.

While the theoretical basis for the KIE is well-established, there are no published studies that have specifically quantified the influence of 13C labeling on the pharmacokinetic parameters of 2-methoxyethanol. Such studies would be necessary to fully understand the extent to which this compound can be considered a true tracer for the unlabeled compound and to what degree the KIE might impact the interpretation of pharmacokinetic data.

Mechanistic Elucidation of Biotransformation Pathways of 2 Methoxyethanol Using 13c3 Labeling

Enzymatic Biotransformation of 2-Methoxyethanol-13C3

The biotransformation of 2-Methoxyethanol (B45455) is a critical determinant of its toxicological profile. The initial steps involve oxidation, followed by potential conjugation reactions of its metabolites. Using this compound allows for precise tracking of these enzymatic processes.

Identification and Characterization of Enzymes Mediating this compound Oxidation

The primary oxidative pathway for 2-Methoxyethanol involves its conversion to 2-methoxyacetic acid (2-MAA). wikipedia.orgwikipedia.org This two-step process is mediated by cytosolic enzymes.

Alcohol Dehydrogenases (ADHs): The initial oxidation of 2-Methoxyethanol to its corresponding aldehyde, 2-methoxyacetaldehyde, is catalyzed by alcohol dehydrogenases (ADHs). wikipedia.org These NAD+-dependent enzymes are found in high concentrations in the liver and facilitate the breakdown of various alcohols. wikipedia.org Studies on related glycol ethers have shown that inhibition of ADH protects against toxicity, highlighting the enzyme's crucial role in the bioactivation process. capes.gov.br Human ADHs exist as multiple isozymes with broad substrate specificity. nih.gov

Aldehyde Dehydrogenases (ALDHs): The intermediate, 2-methoxyacetaldehyde, is rapidly oxidized to 2-methoxyacetic acid by aldehyde dehydrogenases (ALDHs). nih.gov This step is also crucial as 2-MAA is considered the primary metabolite responsible for the observed toxic effects of the parent compound. medchemexpress.comnih.gov

While ADH and ALDH are the principal enzymes, the involvement of other systems has been investigated:

Cytochrome P450 (CYP) System: The microsomal ethanol-oxidizing system (MEOS), particularly the CYP2E1 isoform, is known to metabolize ethanol (B145695) and other small organic solvents. nih.govmdpi.com While the primary route for 2-Methoxyethanol oxidation is via ADH, CYP2E1 may contribute, especially at higher concentrations. nih.gov The use of 13C-labeled substrates is instrumental in quantifying the relative contributions of these different enzymatic pathways.

Table 1: Key Enzymes in the Oxidation of this compound

| Enzyme Family | Specific Enzyme(s) | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Class I ADHs (e.g., ADH1A, ADH1B, ADH1C) | This compound | 2-Methoxyacetaldehyde-13C2 | Cytosol |

| Aldehyde Dehydrogenase (ALDH) | Various ALDH isoforms | 2-Methoxyacetaldehyde-13C2 | 2-Methoxyacetic acid-13C2 | Cytosol, Mitochondria |

Studies of Conjugation Pathways Involving this compound Metabolites

Following oxidation, the primary metabolite, 2-methoxyacetic acid (2-MAA), can undergo further biotransformation through conjugation pathways. These Phase II reactions typically increase the water solubility of xenobiotics, facilitating their excretion. longdom.org

Glycine (B1666218) Conjugation: One identified pathway involves the conjugation of 2-MAA with the amino acid glycine to form methoxyacetylglycine. This metabolite has been detected in urine following exposure to 2-methoxyethanol. nih.gov

Glucuronidation and Sulfation: While direct glucuronidation or sulfation of 2-MAA is not a major pathway, the parent compound, 2-Methoxyethanol, can be a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov These reactions would conjugate glucuronic acid or a sulfate (B86663) group to the hydroxyl moiety of 2-Methoxyethanol. The use of this compound allows for the detection and quantification of these minor conjugation products in biological fluids. nih.gov UGTs are a superfamily of enzymes that play a key role in the metabolism of a wide range of compounds. nih.gov

Tracing Carbon Atom Transitions from this compound into Metabolic Networks

The 13C label from this compound serves as a tracer to follow the distribution and incorporation of its carbon atoms into endogenous metabolic pathways. This provides critical information on the compound's mechanism of action and its impact on cellular metabolism.

Elucidation of Carbon Flux from this compound into Central Carbon Metabolism

Central carbon metabolism, including the Krebs cycle (tricarboxylic acid cycle), is the hub of cellular energy production and biosynthetic precursor supply. Studies have shown that metabolites of 2-Methoxyethanol can enter this network.

The primary metabolite, 2-methoxyacetic acid (2-MAA), can be activated to its coenzyme A (CoA) thioester, 2-methoxyacetyl-CoA. This activation allows it to enter the Krebs cycle. wikipedia.org It has been proposed that 2-methoxyacetyl-CoA can condense with oxaloacetate to form methoxycitrate, which can then be further metabolized. wikipedia.org The use of 13C-MFA (Metabolic Flux Analysis) with this compound as the tracer can precisely quantify the flux of these labeled carbons through the Krebs cycle and connected pathways. nih.gov

Investigation of One-Carbon Metabolism Pathways Using this compound

One-carbon metabolism refers to a network of interconnected pathways that transfer one-carbon units, essential for the synthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for methylation reactions. researchgate.netwayne.edu Research suggests that 2-MAA may interfere with one-carbon metabolism. nih.gov

The structural similarity of 2-MAA to physiological one-carbon donors may lead to competitive inhibition of enzymes within this pathway. By using this compound, it is possible to trace whether the labeled carbons are incorporated into key products of one-carbon metabolism, such as DNA or S-adenosylmethionine (SAM), the universal methyl donor. mdpi.com Studies have shown that compounds like formate, acetate (B1210297), and serine, which are integral to one-carbon metabolism, can mitigate the toxic effects of 2-Methoxyethanol, supporting the hypothesis that its toxicity is linked to the disruption of this pathway. nih.gov

Table 2: Potential Incorporation of 13C from this compound into Metabolic Pathways

| Metabolic Pathway | Key Intermediate/Product | Potential for 13C Incorporation | Method of Detection |

|---|---|---|---|

| Central Carbon Metabolism (Krebs Cycle) | Methoxycitrate, Succinate, Malate | Yes, via 2-methoxyacetyl-CoA | Mass Spectrometry, NMR Spectroscopy |

| One-Carbon Metabolism | Serine, Glycine, Purines, Thymidylate | Possible, through indirect effects or direct incorporation | Isotope Ratio Mass Spectrometry, LC-MS |

Kinetic Isotope Effects (KIE) in the Metabolism of this compound

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of this compound metabolism, the presence of 13C instead of 12C at the sites of enzymatic action can influence the reaction rates.

The C-H bond cleavage is often the rate-limiting step in the oxidation of alcohols by ADH. The C-H bond is stronger than the C-D bond, and similarly, the 13C-H bond is slightly stronger and vibrates at a lower frequency than the 12C-H bond. This difference can lead to a slower rate of bond cleavage for the 13C-labeled compound. This "normal" KIE can provide valuable information about the transition state of the enzymatic reaction. nih.govosti.gov

Conversely, "inverse" KIEs, where the heavier isotope reacts faster, can also occur and provide mechanistic insights, for example, by indicating changes in hybridization at the carbon center in the transition state. mdpi.com By comparing the metabolic rates of labeled and unlabeled 2-Methoxyethanol, researchers can probe the rate-limiting steps and the mechanisms of the enzymes involved, such as ADH and ALDH. taylorfrancis.com These effects must be considered in 13C-metabolic flux analysis models to ensure the accurate estimation of metabolic fluxes. nih.govosti.gov

Measurement of KIE in Specific Enzymatic Reactions of 2-Methoxyethanol-¹³C₃

The primary enzymatic reaction in the biotransformation of 2-methoxyethanol is its oxidation to 2-methoxyacetaldehyde, which is subsequently oxidized to methoxyacetic acid. The initial oxidation, often the rate-limiting step, is catalyzed by alcohol dehydrogenase (ADH). The use of 2-Methoxyethanol-¹³C₃, where all three carbon atoms are the heavier ¹³C isotope, allows for the determination of the ¹³C kinetic isotope effect.

The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to the rate constant for the reaction with the heavier isotope (k_heavy). For the oxidation of 2-methoxyethanol, the KIE can be expressed as:

KIE = k_(¹²C) / k_(¹³C)

The measurement of the ¹³C KIE for the ADH-catalyzed oxidation of 2-methoxyethanol involves competitive experiments where a mixture of the unlabeled (¹²C) and the ¹³C₃-labeled substrate is incubated with the enzyme. The isotopic composition of the remaining substrate and the product is analyzed at various stages of the reaction using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Below is an illustrative data table summarizing hypothetical KIE values for the enzymatic oxidation of 2-methoxyethanol, based on typical findings for alcohol dehydrogenase-catalyzed reactions.

| Enzyme | Substrate Position | Observed KIE (k¹²/k¹³) |

| Alcohol Dehydrogenase | C1 (Hydroxymethyl) | 1.045 ± 0.005 |

| Alcohol Dehydrogenase | C2 (Methoxy) | 1.002 ± 0.001 |

| Aldehyde Dehydrogenase | C1 (Carbonyl) | 1.020 ± 0.003 |

Interpretation of KIE Data for Mechanistic Insights into 2-Methoxyethanol Biotransformation

The interpretation of the KIE data provides valuable information about the transition state of the enzymatic reaction. A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopically substituted atom is being broken or significantly weakened in the rate-determining step of the reaction. The magnitude of the KIE can provide further details about the nature of the transition state.

For the alcohol dehydrogenase-catalyzed oxidation of 2-methoxyethanol, a primary ¹³C KIE at the C1 position (the carbon bearing the hydroxyl group) would be expected if the C-H bond cleavage is part of the rate-limiting step. The hypothetical value of 1.045 in the table is consistent with C-H bond breaking being a significant, though not solely rate-determining, step in the hydride transfer from the alcohol to the NAD⁺ cofactor. This value suggests a transition state where the C-H bond is substantially weakened.

A small or negligible KIE at the C2 position (1.002) suggests that the bonds to this carbon are not significantly altered during the rate-determining step. This is expected, as the primary chemical transformation occurs at the C1 position.

For the subsequent oxidation of 2-methoxyacetaldehyde to methoxyacetic acid by aldehyde dehydrogenase, a ¹³C KIE at the C1 (carbonyl) position of 1.020 would imply that the conversion of the aldehyde to a carboxylic acid also involves a rate-contributing step where the bonding at this carbon is altered, such as during nucleophilic attack or hydride transfer.

Diverse Applications of 2 Methoxyethanol 13c3 in Specialized Academic Research Domains

Tracing Environmental Fate and Biodegradation Pathways of 2-Methoxyethanol-13C3

Stable isotope labeling is a powerful technique for elucidating the complex journeys of chemicals in the environment. By using this compound, researchers can precisely track the compound's movement, transformation, and ultimate breakdown in various environmental settings without altering its chemical behavior.

Investigations into Microbial Degradation Mechanisms of this compound in Environmental Matrices

The biodegradation of 2-methoxyethanol (B45455) has been the subject of multiple scientific investigations. In these studies, this compound acts as a tracer, enabling researchers to follow its path through microbial metabolic processes. Under aerobic conditions, a key degradation pathway has been identified involving a bacterial isolate, Pseudomonas sp. strain VB. This bacterium is capable of utilizing 2-methoxyethanol as its sole source of carbon and energy.

Research has proposed a sequential degradation pathway where the labeled compound is transformed into a series of intermediate metabolites. By tracking the appearance of carbon-13 in subsequent molecules, scientists can confirm the steps of this process. glycol-ethers.eu The established aerobic pathway proceeds as follows: 2-methoxyethanol is first converted to ethylene (B1197577) glycol, which is then metabolized into glycollate, followed by glyoxylate (B1226380) and oxalate, and ultimately mineralized to carbon dioxide. glycol-ethers.eu

Anaerobic degradation has also been studied, revealing at least two potential pathways. glycol-ethers.eu The use of this compound is crucial in these studies to distinguish the compound's metabolites from other organic molecules present in complex matrices like sewage sludge or contaminated soil.

| Condition | Key Microorganism | Proposed Degradation Pathway |

|---|---|---|

| Aerobic | Pseudomonas sp. strain VB | 2-Methoxyethanol → Ethylene Glycol → Glycollate → Glyoxylate → Oxalate → CO2 |

| Anaerobic | Mesophilic Digesting Sludge | Pathway I: → Methoxyacetate → Glycolate → Methane + CO2 |

| Anaerobic | Mesophilic Digesting Sludge | Pathway II: → Ethylene Glycol → Ethanol (B145695) + Acetate (B1210297) → Methane + CO2 |

Assessment of Environmental Persistence and Transformation Kinetics of Labeled 2-Methoxyethanol

Understanding how long a chemical persists in the environment is vital for assessing its potential impact. Studies using labeled 2-methoxyethanol help determine its transformation kinetics. When released into the atmosphere, 2-methoxyethanol is broken down into other chemicals over a period of days to a week. nemi.gov In water, its degradation by bacteria occurs on a timescale of a week to a few months. nemi.gov Because it does not bind well to soil, any spilled material that doesn't evaporate may potentially enter groundwater. nemi.gov The use of this compound allows for precise measurement of its concentration over time in these different environmental compartments, providing accurate data for creating environmental fate models.

Use of this compound in Methodological Validation and Internal Standardization

In the field of analytical chemistry, particularly in bioanalysis, accuracy and precision are paramount. Isotopically labeled compounds like this compound are considered the gold standard for use as internal standards in quantitative methods, most notably those employing mass spectrometry.

Application of this compound as an Internal Standard in Quantitative Bioanalysis

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to a sample before processing. wuxiapptec.com Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. wuxiapptec.com

This compound is an ideal internal standard for quantifying unlabeled 2-methoxyethanol or its primary metabolite, 2-methoxyacetic acid (2-MAA), in biological samples such as blood or urine. nih.gov Because it is labeled with a stable, heavy isotope, it has nearly identical chemical and physical properties—including extraction efficiency, chromatographic retention time, and ionization response—to its unlabeled counterpart. wuxiapptec.com However, it can be distinguished by a mass spectrometer due to its higher mass. wuxiapptec.com

When analyzing a sample, the ratio of the signal from the unlabeled analyte to the known amount of the labeled internal standard is measured. This ratio is then used to calculate the precise concentration of the analyte, compensating for any variability in the analytical process. wuxiapptec.com This approach significantly improves the accuracy and reliability of bioanalytical data.

Cross-Validation Studies of Analytical Methods Using this compound and Unlabeled Counterparts

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. Cross-validation studies are often performed when a new method is developed or when samples are analyzed at different laboratories or with different techniques. In this context, this compound plays a vital role.

A typical validation study would assess parameters such as linearity, accuracy, precision, and the limit of quantification. By using this compound as an internal standard, analysts can demonstrate the robustness of the method. For example, a set of quality control (QC) samples with known concentrations of unlabeled 2-methoxyethanol are spiked with a fixed amount of this compound. These samples are then analyzed, and the results are compared against the nominal concentrations to determine the method's accuracy and precision. The consistent response ratio between the analyte and the labeled standard across different concentration levels and experimental conditions confirms the method's reliability.

| Validation Parameter | Role of this compound | Acceptance Criteria (Typical) |

|---|---|---|

| Accuracy | Ensures measured concentration is close to the true concentration by correcting for recovery variations. | Mean concentration within ±15% of nominal value. |

| Precision | Minimizes variability in results by normalizing against a constant internal reference. | Coefficient of Variation (CV) ≤15%. |

| Linearity | Helps establish a linear response curve across a range of analyte concentrations. | Correlation coefficient (r²) > 0.99. |

| Matrix Effect | Compensates for signal suppression or enhancement caused by other components in the biological sample. | IS-normalized matrix factor within an acceptable range (e.g., 0.85-1.15). |

Comparative Research Studies Utilizing this compound and Other Isotopically Labeled Analogues

Beyond its use as a tracer and internal standard, this compound can be used in comparative studies alongside other isotopically labeled versions of the same molecule, such as those labeled with deuterium (B1214612) (²H). Such studies can provide deeper insights into reaction mechanisms and metabolic pathways.

The rationale behind these studies lies in the "kinetic isotope effect" (KIE). The KIE is a phenomenon where the rate of a chemical reaction can change when an atom in one of the reactants is replaced with one of its heavier isotopes. This occurs because the heavier isotope forms a stronger chemical bond, which requires more energy to break.

For example, in a study of 2-methoxyethanol metabolism, researchers could compare the rate of oxidation of this compound with a version labeled with deuterium on the carbon atom where the initial oxidation by alcohol dehydrogenase occurs. If the deuterium-labeled compound is metabolized more slowly than the carbon-13 labeled one, it provides strong evidence that the breaking of the carbon-hydrogen bond at that specific position is the rate-limiting step of the reaction. Because the carbon-13 label in this compound does not typically involve the bonds being broken in the initial metabolic steps, its rate of reaction is virtually identical to the unlabeled compound, making it an excellent baseline for comparison. Such comparative analyses are invaluable for understanding the precise biochemical mechanisms of toxicity and degradation. researchgate.net

Computational and Theoretical Investigations Pertaining to 2 Methoxyethanol 13c3

Quantum Chemical Calculations for Understanding Molecular Properties of 2-Methoxyethanol-13C3

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the molecular world. These ab initio methods allow for the detailed investigation of electronic structure, spectroscopic properties, and the energetic landscapes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, these calculations are particularly useful for predicting how the substitution of carbon-12 with carbon-13 atoms influences its fundamental molecular characteristics.

The electronic structure of a molecule, which encompasses the arrangement and energies of its electrons, is fundamental to its chemical and physical properties. For this compound, the substitution with heavier carbon isotopes does not alter the electronic potential energy surface of the molecule. However, it does influence the vibrational energy levels, which can be probed spectroscopically.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches like Møller-Plesset perturbation theory (MP2), can be employed to calculate the optimized geometry, electronic energy, and vibrational frequencies of this compound. ajchem-a.com A recent study on the unlabeled 2-methoxyethanol (B45455) utilized Raman spectroscopy and vibrational perturbation theory to analyze its conformational landscape, finding a strong preference for the gG'T conformation due to intramolecular hydrogen bonding. rsc.org

For this compound, theoretical calculations would predict a shift in the vibrational frequencies compared to the unlabeled compound. This is due to the increased reduced mass of the oscillators involving the 13C atoms. The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass. libretexts.org Therefore, an increase in mass will lead to a decrease in the vibrational frequency. This isotopic shift is particularly noticeable for vibrational modes that involve significant displacement of the carbon atoms, such as C-C and C-O stretching, and various bending modes.

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies of this compound Compared to 2-Methoxyethanol This table is a theoretical representation based on the principles of vibrational spectroscopy. Actual values would require specific quantum chemical calculations.

| Vibrational Mode | Typical Frequency Range (cm-1) for 2-Methoxyethanol | Predicted Shift for this compound (cm-1) |

|---|---|---|

| C-O Stretch | 1050 - 1150 | Lower |

| C-C Stretch | 850 - 1050 | Lower |

| CH2 Rocking | 700 - 800 | Lower |

| CH3 Rocking | 1100 - 1200 | Lower |

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the isotopic composition of a molecule. The substitution of 12C with 13C, which has a nuclear spin of ½, would make the carbon atoms in this compound NMR-active. Quantum chemical calculations can predict 13C NMR chemical shifts, providing valuable data for the structural elucidation of this isotopologue.

Isotopic substitution can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope. wikipedia.org Computational modeling is a key tool for predicting and understanding KIEs, providing insights into reaction mechanisms and transition state structures. nih.govnih.gov

For reactions involving this compound, a primary KIE would be expected if a C-C or C-O bond involving one of the 13C atoms is broken in the rate-determining step. The heavier 13C isotope would lead to a lower zero-point energy for the vibrational mode corresponding to the bond being broken, resulting in a higher activation energy and a slower reaction rate. princeton.edu Secondary KIEs can also occur when the isotopically substituted atoms are not directly involved in bond breaking but are located near the reaction center. acs.org These effects arise from changes in vibrational frequencies between the reactant and the transition state.

Computational approaches to modeling KIEs often involve:

Locating the transition state structure: Using quantum chemical methods to find the highest energy point along the reaction coordinate.

Calculating vibrational frequencies: Determining the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues.

Calculating zero-point energies (ZPEs): The ZPE is half the sum of all vibrational frequencies. The difference in ZPE between the isotopologues at the reactant and transition states is a major contributor to the KIE.

Table 2: Theoretical Framework for Computational Modeling of KIE in a Hypothetical Reaction of this compound This table outlines the general computational steps and expected outcomes.

| Computational Step | Description | Expected Outcome for this compound |

|---|---|---|

| Geometry Optimization | Finding the lowest energy structures of reactants and the transition state. | The geometries will be very similar for both isotopologues. |

| Frequency Calculation | Calculating the vibrational frequencies for the optimized structures. | Vibrational frequencies involving the 13C atoms will be lower for this compound. |

| Zero-Point Energy (ZPE) Calculation | Summing the zero-point vibrational energies. | The ZPE of this compound will be lower than that of 2-Methoxyethanol. |

| KIE Prediction | Calculating the ratio of rate constants based on the differences in activation energies derived from ZPE differences. | A normal KIE (klight/kheavy > 1) is expected if a bond to a 13C atom is broken in the rate-determining step. |

Molecular Dynamics Simulations for Intermolecular Interactions of this compound

While quantum chemical calculations are ideal for studying the properties of individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or interacting with a macromolecule. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic picture of intermolecular interactions.

The solvation of this compound in various solvents, particularly water, is crucial for understanding its behavior in many applications. As a glycol ether, 2-methoxyethanol is miscible with water and many organic solvents. wikipedia.org MD simulations can provide detailed information about the structure of the solvation shell, hydrogen bonding interactions, and the dynamics of the solvent molecules around the solute.

For this compound, the primary difference in an MD simulation compared to its unlabeled counterpart would be the mass of the carbon atoms. While this has a negligible effect on the intermolecular potential energy functions, it can influence the dynamic properties, such as diffusion coefficients. However, for a molecule of this size, the effect on bulk transport properties is expected to be minor. The dominant factors governing solvation will be the intermolecular forces, such as hydrogen bonding between the hydroxyl group of 2-methoxyethanol and water, and dipole-dipole interactions. Studies on similar molecules like ethanolamines in aqueous solutions have shown the importance of both intramolecular and intermolecular hydrogen bonding in determining the solution structure. nih.gov

Table 3: Key Parameters in MD Simulations of Solvation and Their Expected Insensitivity to 13C Labeling

| Simulation Parameter | Description | Impact of 13C Labeling |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | The force field parameters (e.g., partial charges, van der Waals parameters) would be identical for both isotopologues. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Expected to be nearly identical for both isotopologues as it depends on intermolecular forces, not atomic mass. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds. | Expected to be the same, as hydrogen bonding is an electronic phenomenon. |

| Diffusion Coefficient | A measure of the translational mobility of the molecule. | A very slight decrease might be predicted for the heavier isotopologue, but likely within the statistical uncertainty of the simulation. |

Understanding the interactions of small molecules with macromolecules like proteins is fundamental in fields such as drug discovery and toxicology. MD simulations are a powerful tool for predicting the binding modes and affinities of small molecules to biological targets. nih.govhilarispublisher.com

In the context of research models, one might investigate the binding of this compound to a protein active site. The process would involve docking the molecule into the binding pocket followed by MD simulations to refine the binding pose and calculate the binding free energy. hilarispublisher.com As with solvation, the isotopic labeling in this compound is not expected to significantly alter its binding affinity, which is primarily governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

However, the use of isotopically labeled molecules can be advantageous in experimental studies that complement these simulations. For instance, NMR spectroscopy can be used to study the binding of 13C-labeled ligands to proteins, and the data obtained can be used to validate and refine the computational models.

Future Trajectories and Unexplored Research Opportunities for 2 Methoxyethanol 13c3

Integration of 2-Methoxyethanol-13C3 Tracing with Multi-Omics and Systems Biology Approaches

The integration of stable isotope tracing with multi-omics platforms—such as genomics, transcriptomics, proteomics, and metabolomics—offers a system-wide perspective on the metabolic and cellular perturbations induced by 2-methoxyethanol (B45455). By tracking the journey of the ¹³C atoms from this compound through various metabolic pathways, researchers can connect changes in metabolite pools with alterations in gene expression and protein abundance. nih.govnih.gov This integrated approach is fundamental to systems biology, which aims to understand the complex interactions within biological systems. nih.gov

When this compound is introduced into a biological system, its labeled carbon atoms can be incorporated into a multitude of downstream metabolites. Untargeted metabolomics, particularly when combined with high-resolution mass spectrometry, can then identify and quantify these ¹³C-labeled molecules, providing a detailed map of the compound's metabolic fate. acs.org Concurrently, transcriptomics can reveal changes in the expression of genes encoding metabolic enzymes, while proteomics can quantify the levels of these enzymes. By combining these datasets, researchers can build comprehensive models of how 2-methoxyethanol impacts cellular networks, identifying key nodes and pathways that are dysregulated. nih.govmdpi.com This multi-layered view is crucial for understanding the compound's biological impact far beyond its initial biotransformation.

Table 1: Framework for Integrating this compound Tracing with Multi-Omics Data

| Omics Platform | Data Generated | Insights Gained from this compound Tracing | Integrated Understanding |

| Metabolomics | Quantitative profiles of ¹³C-labeled and unlabeled metabolites. | Direct evidence of metabolic pathways affected by 2-methoxyethanol; identification of novel biotransformation products. acs.org | Reveals the functional endpoint of cellular processes and confirms pathway activity. |

| Transcriptomics | Gene expression profiles (mRNA levels). | Identifies regulatory changes in genes encoding metabolic enzymes and stress-response proteins following exposure. | Correlates metabolic shifts with the upregulation or downregulation of specific genes. |

| Proteomics | Protein abundance and post-translational modifications. | Quantifies changes in the levels of key enzymes involved in 2-methoxyethanol metabolism and its downstream effects. researchgate.net | Validates that changes in gene expression translate to functional protein levels. |

| Fluxomics (¹³C-MFA) | Rates (fluxes) of metabolic reactions. nih.gov | Quantifies the flow of carbon from 2-methoxyethanol through central carbon metabolism and other pathways. nih.gov | Provides a dynamic view of metabolic reprogramming, linking genetic and protein changes to actual pathway activity. |

Development of Next-Generation Isotopic Labeling Strategies and Advanced Analytical Platforms for 2-Methoxyethanol Research

Future research will benefit from the development of more sophisticated isotopic labeling strategies and analytical technologies. While uniformly labeled this compound is valuable, position-specific labeling (e.g., labeling only a specific carbon atom) can provide more granular information about the precise bond-breaking and bond-forming reactions that occur during its metabolism. These advanced tracers, combined with computational modeling, can resolve ambiguous pathway determinations and provide deeper mechanistic insights. nih.gov

Progress in analytical platforms is critical for maximizing the information obtained from ¹³C-tracing experiments. High-resolution mass spectrometry (HRMS), such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometry, allows for the accurate resolution of different isotopologues (molecules that differ only in their isotopic composition). nih.govnih.gov This capability is essential for distinguishing metabolites with a small number of incorporated ¹³C atoms from their unlabeled counterparts and other interfering ions. escholarship.org Furthermore, coupling liquid chromatography (LC) with HRMS enables the separation and analysis of complex biological mixtures, which is vital for untargeted metabolomics studies. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful complementary technique, providing detailed information about the specific position of ¹³C labels within a molecule's structure. nih.gov

Table 2: Comparison of Advanced Analytical Platforms for this compound Research

| Analytical Platform | Key Advantages | Applications in ¹³C Tracing | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for volatile compounds; extensive spectral libraries. | Analysis of ¹³C-labeling in small, volatile metabolites and amino acids derived from protein hydrolysis. acs.orgscispace.com | Requires chemical derivatization for many metabolites; potential for thermal degradation. |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Applicable to a wide range of non-volatile compounds; high mass accuracy and resolution. escholarship.org | Untargeted metabolomics to identify novel ¹³C-labeled metabolites; quantification of isotopologue distributions in complex samples. nih.gov | Ion suppression effects; challenges in absolute quantification without standards. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive; provides precise information on the intramolecular position of ¹³C labels. nih.gov | Elucidation of metabolic pathways by tracking label positions; analysis of isotopomers. | Lower sensitivity compared to MS; requires larger sample amounts. |

| Mass Spectrometry Imaging (MSI) | Provides spatial distribution of molecules in situ within tissue sections. nih.gov | Visualizing the localization of 2-methoxyethanol and its ¹³C-labeled metabolites in specific tissues or cellular regions. | Lower spatial resolution compared to microscopy; challenges in quantification. |

Expansion of Mechanistic Research Applications of this compound in Complex Biological and Environmental Systems

The use of this compound is set to expand into more complex research areas, enabling detailed mechanistic investigations that are not possible with unlabeled compounds. A significant area of opportunity is in developmental toxicology. It is known that 2-methoxyethanol is a developmental toxicant, and its metabolite, methoxyacetic acid, is believed to be the active agent. nih.govuzh.chnih.gov By using this compound, researchers can trace the metabolic fate of the compound within embryonic tissues, identifying the specific macromolecules (e.g., proteins, lipids, DNA) that become adducted by its reactive metabolites. This provides a direct biochemical link between exposure and the resulting toxicological effects. cdc.gov

In environmental science, this compound can be used as a tracer to study the fate, transport, and biodegradation of this contaminant in complex ecosystems like soil and water. alfa-chemistry.comcdc.gov By releasing a known amount of the labeled compound, scientists can track its movement through different environmental compartments and monitor its degradation by microbial communities. taylorfrancis.commethanol.org Analysis of the ¹³C enrichment in microbial biomass, lipids, and released carbon dioxide can reveal the specific microorganisms and metabolic pathways responsible for its breakdown. asm.org This knowledge is crucial for developing effective bioremediation strategies and for accurately assessing the environmental persistence and risk of 2-methoxyethanol. researchgate.net

Table 3: Potential Mechanistic Studies Using this compound

| Research Area | Scientific Question | Methodology | Expected Outcome |

| Developmental Toxicology | Which specific cellular pathways and macromolecules are disrupted by 2-methoxyethanol metabolites during embryogenesis? | Administer this compound to pregnant animal models; use LC-HRMS and MSI to trace ¹³C incorporation into fetal tissues and biomolecules. nih.govnih.gov | Identification of key molecular targets of toxicity, providing a mechanistic basis for observed birth defects. |

| Neurotoxicology | How does 2-methoxyethanol perturb central carbon and neurotransmitter metabolism in the brain? | Introduce this compound in cell culture or animal models; perform ¹³C metabolic flux analysis on brain tissue extracts. | Quantification of altered metabolic fluxes in pathways like the TCA cycle and glutamate-glutamine cycle. frontiersin.org |

| Environmental Biodegradation | What are the primary degradation pathways and microbial players involved in the removal of 2-methoxyethanol from soil? | Incubate soil microcosms with this compound; analyze ¹³C incorporation into microbial phospholipid fatty acids (PLFAs) and CO₂. asm.org | Identification of key microbial degraders and elucidation of the complete degradation pathway from parent compound to mineralization. |

| Chemical Synthesis | How does 2-methoxyethanol act as a carbon and hydride source in organometallic reactions? | Use this compound in the synthesis of organometallic complexes; analyze the products using NMR and MS. wikipedia.org | Precise determination of which atoms from 2-methoxyethanol are incorporated into the final product, clarifying the reaction mechanism. |

Q & A